![molecular formula C19H27N3O5 B6577466 2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid CAS No. 300730-97-6](/img/structure/B6577466.png)

2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

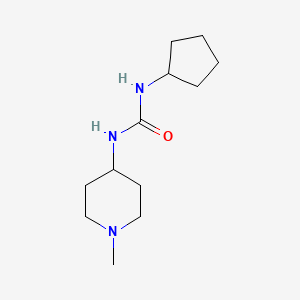

This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid . It contains a hydrazinecarbonyl group and a nonanoyl group attached to an acetamido group, which is further attached to the benzoic acid.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute to its aromaticity . The presence of the hydrazinecarbonyl and nonanoyl groups would likely have significant effects on the overall structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the carboxylic acid group, the hydrazinecarbonyl group, and the nonanoyl group. The carboxylic acid group can undergo typical acid-base reactions, and the hydrazinecarbonyl group could potentially participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on the balance between its polar (from the carboxylic acid and amide groups) and nonpolar (from the nonanoyl group) parts .Wissenschaftliche Forschungsanwendungen

- Bioavailability and COX-2 Binding : In silico studies have shown that derivatives of this compound possess better bioavailability and binding affinity with the COX-2 receptor . This suggests potential anti-inflammatory and analgesic activity, making it a candidate for drug development.

- Pharmaceutical Cocrystals : The compound has been investigated for cocrystal formation. For instance, the (caffeine)·(benzoic acid) cocrystal was synthesized using state-of-the-art crystal structure prediction methods . Understanding cocrystal behavior is crucial for drug formulation and stability.

- Oxidation to Benzoic Acid : When treated with a sodium dichromate source of protons (e.g., sulfuric acid) and heated, the alkyl side chain of this compound can be oxidized to form benzoic acid . This transformation is valuable in organic synthesis.

- SN1 Pathway : Benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations. This property can be exploited in synthetic strategies for various compounds .

Anti-Inflammatory and Analgesic Properties

Cocrystal Formation

Free Radical Reactions at the Benzylic Position

Resonance-Stabilized Carbocation Formation

Wirkmechanismus

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound. If this compound has biological activity, the mechanism could depend on a variety of factors, including the specific target in the body and the chemical properties of the compound .

Eigenschaften

IUPAC Name |

2-[[3-(2-nonanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-2-3-4-5-6-7-12-16(23)21-22-18(25)13-17(24)20-15-11-9-8-10-14(15)19(26)27/h8-11H,2-7,12-13H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSMIXMDYGTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-Nonanoylhydrazinyl)-3-oxopropanamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6577386.png)

![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)

![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)

![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)

![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)

![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)

![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)